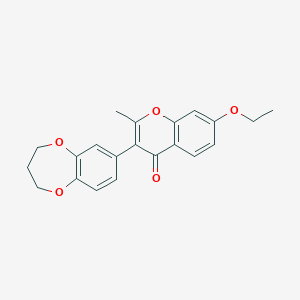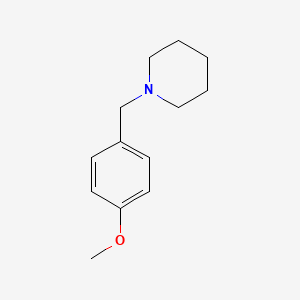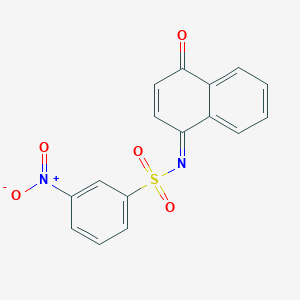
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DM-1, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DM-1 belongs to a class of compounds called maytansinoids, which are derived from the maytansine plant. Maytansine has been shown to have potent anti-cancer properties, but its clinical use has been limited due to its toxicity. DM-1 was developed as a way to deliver maytansine to cancer cells in a more targeted and less toxic manner.
作用機序
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one works by binding to microtubules and disrupting their function. Microtubules are involved in cell division, and disruption of microtubule function can lead to cell death. 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one binds to a specific site on microtubules called the vinca domain, which is also the site of action for other anti-cancer drugs such as vinblastine and vincristine.
Biochemical and Physiological Effects
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have potent anti-cancer effects in vitro and in vivo. In vitro studies have shown that 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can induce cell death in a wide range of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have shown that 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can inhibit tumor growth and prolong survival in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its potency against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer treatments. However, 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It is a highly toxic compound, and care must be taken when handling it. In addition, 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of focus is the development of new delivery systems for 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one treatment. Finally, there is ongoing research into the mechanisms of action of 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, which could lead to the development of new anti-cancer drugs that target microtubules.
合成法
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with methylthiocyanate to produce 2-(methylthio)-3-methoxybenzaldehyde. This compound is then reacted with 2-aminothiazole to produce 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
科学的研究の応用
4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer. 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one works by binding to microtubules, which are structures within cells that are involved in cell division. By binding to microtubules, 4-(2,3-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one disrupts cell division and induces cell death.
特性
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-10-6-4-5-8(11(10)17-2)7-9-12(15)19-13(14-9)18-3/h4-7H,1-3H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVUIGSWMLMDR-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5750584.png)
![5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)

![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)

![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)



![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)

![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)